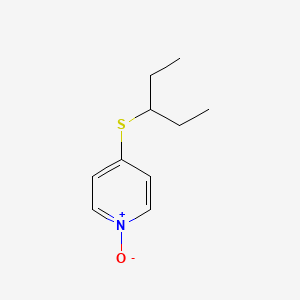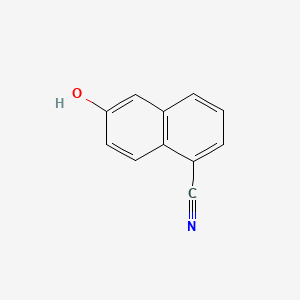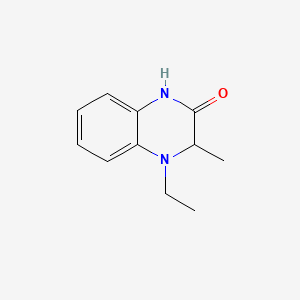
Ractopamine O-methyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ractopamine is a phenol-based TAAR1 agonist and β adrenoreceptor agonist that stimulates β1 and β2 adrenergic receptors . It is used as an animal feed additive to promote leanness and increase food conversion efficiency in farmed animals .
Synthesis Analysis
A novel method for the synthesis of Deoxy ractopamine impurity and o-methyl ractopamine impurity of Ractopamine Hydrochloride has been developed . Both the impurities are process-related impurities and formed during API synthesis .
Molecular Structure Analysis
The molecular formula of Ractopamine O-methyl is C19H25NO3 . The average mass is 315.407 Da and the monoisotopic mass is 315.183441 Da .
Chemical Reactions Analysis
Ractopamine has been used in various studies to understand its chemical reactions. For instance, an ultrasensitive biosensor based on a rolling circle amplification (RCA) platform using a glucometer was developed to determine Ractopamine .
Physical And Chemical Properties Analysis
Ractopamine has a molecular formula of C18H23NO3, an average mass of 301.380 Da, and a monoisotopic mass of 301.167786 Da .
科学的研究の応用
Livestock Feed Efficiency
Ractopamine O-methyl is widely recognized for its application in the livestock industry to enhance feed efficiency. It acts as a β-adrenergic agonist, improving the feed conversion ratio by developing leanness in farm animals such as pigs and cattle . This application is critical in countries where the compound is authorized as a feed additive.
Growth Performance in Poultry
In poultry, Ractopamine O-methyl contributes to enhanced growth performance. It promotes muscle over fat deposition, leading to a higher yield of lean meat, which is a desirable trait in the poultry market .
Aquatic Toxicology
Recent studies have explored the potential toxicities of Ractopamine O-methyl on aquatic animals. The compound’s effects on the aquatic environment and human health due to its runoff from agricultural sites are of significant concern, highlighting the need for careful management and disposal practices .
Physiological Research in Zebrafish
Ractopamine O-methyl has been used in physiological research using zebrafish as a model organism. Studies have evaluated its effects on cardiovascular, respiratory, and locomotory physiology, providing insights into the non-target effects of the compound on aquatic species .
Lipid Metabolism Studies
The compound’s influence on lipid metabolism is another area of interest. It affects enzymes like lipoprotein lipase, which controls the triacylglycerol transfer between muscle and adipose tissue, thus impacting lipid storage and energy provision for muscle growth .
Behavioral Alterations in Livestock
Research has also focused on the behavioral alterations caused by Ractopamine O-methyl in livestock. Understanding these changes is crucial for animal welfare and the optimization of dosing strategies to minimize stress and improve the quality of life for farm animals .
Food Safety and Residue Analysis
Food safety concerns have led to the development of detection methods for Ractopamine O-methyl residues in animal products. These methods ensure compliance with regulatory standards and address consumer health concerns regarding the ingestion of ractopamine residues .
Legal and Ethical Implications
The use of Ractopamine O-methyl has been at the center of scientific and legal disputes due to its controversial status. The ethical considerations of its use in food production, along with the benefits and safety issues, are debated among scientists, agriculturists, environmentalists, and health advocates .
作用機序
Target of Action
Ractopamine O-methyl, also known as Ractopamine Methyl Ether, primarily targets the Estrogen receptor alpha . This receptor plays a crucial role in mediating the effects of estrogen, a hormone that has significant roles in reproductive and non-reproductive tissues.
Mode of Action
Ractopamine O-methyl is a β-adrenergic agonist . It serves as a full agonist to murine (mouse or rat) TAAR1, a receptor protein . It is also an agonist to beta-adrenergic receptors . This interaction with its targets initiates a cascade of events that increase protein synthesis, resulting in increased muscle fiber size .
Biochemical Pathways
It is known that the compound’s action on beta-adrenergic receptors can lead to increased protein synthesis and muscle growth
Pharmacokinetics
A study on ractopamine (a similar compound) showed that the four isomers of ractopamine reached peak circulating concentrations (05 to 08 ng/mL) at 168 h after the initial dose . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ractopamine O-methyl and their impact on bioavailability.
Result of Action
Ractopamine O-methyl, like Ractopamine, is known to increase the rate of weight gain, improve feed efficiency, and increase carcass leanness in finishing swine . Its use in finishing swine yields about 3 kg (6.6 lb) of additional lean pork per animal, and improves feed efficiency by 10% .
Action Environment
The action, efficacy, and stability of Ractopamine O-methyl can be influenced by various environmental factors. For instance, the compound is used as a feed additive and its effects can be distributed by the blood to the muscle tissues .
将来の方向性
The effects of voluntary removal of ractopamine hydrochloride on live performance and carcass characteristics of beef steers have been studied . The consequences of voluntary removal of ractopamine up to 8 days before slaughter were a linear decrease in live BW gain (0.64 kg/d), poorer gain efficiency, and numerically lighter carcass weight .
特性
IUPAC Name |
4-[3-[[2-(4-hydroxyphenyl)-2-methoxyethyl]amino]butyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-14(3-4-15-5-9-17(21)10-6-15)20-13-19(23-2)16-7-11-18(22)12-8-16/h5-12,14,19-22H,3-4,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHOYLOAYAAPCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ractopamine O-methyl | |
CAS RN |
1329610-95-8 |
Source


|
| Record name | Ractopamine O-methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329610958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RACTOPAMINE O-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2PCQ8KRYS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Ethoxy-1H-imidazo[2,1-b]purine](/img/structure/B588745.png)

![Isoxazolo[4,3-G]indolizine](/img/structure/B588748.png)